2-(3-methoxyphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Descripción
This compound is an acetamide derivative featuring a 3-methoxyphenoxy group linked to a sulfonylethyl chain substituted with a 4-(pyrimidin-2-yl)piperazine moiety. Although direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., piperazine-linked sulfonamides and pyrimidine-containing acetamides) are frequently explored for antiviral, anticancer, and enzyme-inhibitory activities .
Propiedades
IUPAC Name |
2-(3-methoxyphenoxy)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5S/c1-28-16-4-2-5-17(14-16)29-15-18(25)20-8-13-30(26,27)24-11-9-23(10-12-24)19-21-6-3-7-22-19/h2-7,14H,8-13,15H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQCEQUAYZKOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes: α1A-, α1B-, and α1D-ARs. The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand. This interaction leads to changes in the receptor’s activity, which can result in various physiological effects.
Biochemical Pathways
The alpha1-adrenergic receptors, when activated or blocked, play a significant role in the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism. The compound, by interacting with these receptors, can potentially affect these biochemical pathways.
Pharmacokinetics
Similar compounds have shown promising pharmacokinetic profiles in preliminary studies.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the alpha1-adrenergic receptors. By acting on these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, potentially affecting conditions like hypertension, cardiac arrhythmias, and more.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations :
Sulfonyl vs. Thioether Linkers : The target compound’s sulfonylethyl group may confer better solubility and metabolic stability compared to thioether-linked analogs (e.g., ), which often exhibit higher lipophilicity .
Heterocyclic Variations: Pyrimidin-2-yl-piperazine (target) vs. pyridin-4-ylamino (): Pyrimidine’s electron-deficient ring may enhance π-π stacking with aromatic residues in enzymes, while pyridine could improve bioavailability . Piperazine vs. diazepane (): The seven-membered diazepane in analogs may increase conformational flexibility but reduce binding specificity .
Isobutylamino-sulfonyl in enhances ACE2 binding (-5.51 kcal/mol), suggesting the target’s sulfonylethyl chain might similarly stabilize protein interactions .
Research Implications and Limitations
- Gaps in Data : Direct pharmacological data for the target compound are absent; inferences rely on structural analogs. For example, ACE2-targeting sulfonamides () and kinase inhibitors () suggest plausible therapeutic avenues .
- Synthetic Challenges : The pyrimidin-2-yl-piperazine moiety may require multi-step synthesis, as seen in patent examples (e.g., Example 121 in ) .
- Contradictions : While sulfonyl groups generally improve solubility, some analogs (e.g., ) prioritize thioethers for membrane permeability, indicating context-dependent design .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
